molecular formula C22H26O5 B141900 Calanolide B CAS No. 142632-33-5

Calanolide B

Numéro de catalogue: B141900
Numéro CAS: 142632-33-5
Poids moléculaire: 370.4 g/mol
Clé InChI: NIDRYBLTWYFCFV-SEDUGSJDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Calanolide B is a natural product found in Calophyllum lanigerum with data available.

Applications De Recherche Scientifique

Antiviral Properties

1.1 Mechanism of Action
Calanolide B functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), specifically targeting HIV-1. It exhibits antiviral activity by inhibiting the reverse transcriptase enzyme, crucial for the replication of the virus. The compound has shown effectiveness against various strains of HIV-1, including those resistant to other NNRTIs. In vitro studies indicate that this compound has an EC50 value of approximately 0.4 µM against HIV-1, demonstrating significant potency in inhibiting viral replication .

1.2 Efficacy Against Drug-Resistant Strains
Research shows that this compound possesses enhanced antiviral activity against drug-resistant strains of HIV-1 that harbor mutations commonly associated with NNRTI resistance. Specifically, it has shown a 10-fold increase in activity against viruses with the Y181C mutation . This characteristic positions this compound as a promising candidate for combination therapies, potentially improving treatment outcomes for patients with resistant HIV strains.

Clinical Development and Case Studies

2.1 Historical Context
The National Cancer Institute (NCI) initiated research on Calanolides in the 1990s, focusing on their isolation and characterization from Malaysian plant species. The NCI collaborated with Medichem Research Inc. to further develop these compounds for clinical use, leading to the identification of both Calanolide A and B as significant anti-HIV agents .

2.2 Case Study Overview
A notable case study involved the extraction and analysis of Calanolides from Calophyllum lanigerum. The study demonstrated that both Calanolide A and B were effective in inhibiting HIV-1 replication in vitro, with Calanolide A exhibiting a slightly higher potency than this compound . The results prompted further investigations into their pharmacological properties and potential therapeutic applications.

Other Therapeutic Applications

3.1 Potential in Cancer Treatment
Emerging research suggests that this compound may also have anticancer properties, although this area is less explored compared to its antiviral effects. Preliminary studies indicate that certain coumarin derivatives can inhibit tumor cell proliferation, warranting further investigation into their potential as anticancer agents .

3.2 Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of Calanolide compounds. Some studies suggest that these compounds may modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .

Summary Table of Research Findings

Application Details References
Antiviral ActivityEffective against HIV-1 with EC50 values of 0.4 µM; active against drug-resistant strains
Mechanism of ActionNon-nucleoside reverse transcriptase inhibitor (NNRTI)
Clinical DevelopmentDeveloped by NCI and Medichem Research; significant historical research since the 1990s
Potential Anticancer UsePreliminary studies suggest inhibition of tumor cell proliferation
Anti-inflammatory EffectsPossible modulation of inflammatory pathways

Propriétés

Numéro CAS

142632-33-5

Formule moléculaire

C22H26O5

Poids moléculaire

370.4 g/mol

Nom IUPAC

(16R,17S,18R)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

InChI

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18-/m1/s1

Clé InChI

NIDRYBLTWYFCFV-SEDUGSJDSA-N

SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

SMILES isomérique

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@@H]([C@@H]([C@H](O4)C)C)O

SMILES canonique

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Key on ui other cas no.

142632-33-5

Synonymes

calanolide B

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calanolide B
Reactant of Route 2
Calanolide B
Reactant of Route 3
Reactant of Route 3
Calanolide B
Reactant of Route 4
Calanolide B
Reactant of Route 5
Calanolide B
Reactant of Route 6
Calanolide B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.